1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound that features a benzhydryl group, a thiophene ring, and a cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with a thiophene derivative under basic conditions to form an intermediate, which is then reacted with cyclopentylamine and urea to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Uniqueness
1-Benzhydryl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1209190-18-0 |
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Molecular Formula |
C24H26N2OS |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-benzhydryl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
InChI |
InChI=1S/C24H26N2OS/c27-23(25-18-24(15-7-8-16-24)21-14-9-17-28-21)26-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,9-14,17,22H,7-8,15-16,18H2,(H2,25,26,27) |
InChI Key |
TUIMQUUJKAAIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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